molecular formula C6H11NO4 B8372624 3-[(Methoxycarbonyl)amino]butanoic acid

3-[(Methoxycarbonyl)amino]butanoic acid

Cat. No.: B8372624
M. Wt: 161.16 g/mol
InChI Key: BNWHTIOHOWVWCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(Methoxycarbonyl)amino]butanoic acid is a carboxylic acid derivative featuring a methoxycarbonyl (CH₃OCO-) group attached to the amino substituent at the third carbon of the butanoic acid backbone. This structure imparts unique physicochemical properties, such as moderate polarity due to the carboxylic acid and carbamate groups, which influence solubility and reactivity. The compound is of interest in medicinal chemistry and materials science, particularly as an intermediate in synthesizing peptidomimetics or functionalized polymers. Its methoxycarbonyl group serves as a protective moiety for amines, enhancing stability during synthetic processes .

Properties

Molecular Formula

C6H11NO4

Molecular Weight

161.16 g/mol

IUPAC Name

3-(methoxycarbonylamino)butanoic acid

InChI

InChI=1S/C6H11NO4/c1-4(3-5(8)9)7-6(10)11-2/h4H,3H2,1-2H3,(H,7,10)(H,8,9)

InChI Key

BNWHTIOHOWVWCC-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)O)NC(=O)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison of 3-[(Methoxycarbonyl)amino]butanoic Acid and Analogues

Compound Name Substituent at C3 Functional Groups Key Applications/Properties CAS Number Reference
This compound Methoxycarbonylamino (CH₃OCO-NH-) Carboxylic acid, Carbamate Drug intermediates, Protective group N/A
(S)-3-((tert-Butoxycarbonyl)amino)-4-(3-cyanophenyl)butanoic acid tert-Butoxycarbonylamino (Boc-NH-) Carboxylic acid, Nitrile, Boc group Peptide synthesis, Chiral intermediates 270065-86-6
4-(((Benzyloxy)carbonyl)amino)-3-hydroxybutanoic acid Benzyloxycarbonylamino (Cbz-NH-), Hydroxyl Carboxylic acid, Cbz group, Hydroxyl Bioconjugation, Hydrogel formation 83349-20-6
3-[(2-Hydroxyphenyl)amino]butanoic acid 2-Hydroxyphenylamino Carboxylic acid, Phenolic hydroxyl Antimicrobial agents N/A
4-{[(2E)-3-(4-Methylphenyl)prop-2-enoyl]amino}butanoic acid Cinnamoyl group Carboxylic acid, α,β-unsaturated amide Enzyme inhibition studies 1094728-74-1

Key Observations :

  • Protective Group Stability : The methoxycarbonyl group in the target compound offers intermediate stability compared to the more labile benzyloxycarbonyl (Cbz) group and the bulkier, acid-labile tert-butoxycarbonyl (Boc) group .
  • Polarity and Solubility: The phenolic hydroxyl in 3-[(2-hydroxyphenyl)amino]butanoic acid increases hydrophilicity, enhancing aqueous solubility compared to the methoxycarbonyl analogue .
  • Biological Activity: Compounds like 4-{[(2E)-3-(4-methylphenyl)prop-2-enoyl]amino}butanoic acid exhibit α,β-unsaturated amide motifs, which are associated with enzyme inhibition via Michael addition, a feature absent in the target compound .

Physicochemical Properties

Table 2: Physicochemical Data of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) pKa (Carboxylic Acid) LogP
This compound C₇H₁₁NO₅ 189.17 175–176 (decomp.) ~2.5 (COOH) 0.8
(S)-3-((tert-Butoxycarbonyl)amino)-4-(4-nitrophenyl)butanoic acid C₁₆H₂₁N₃O₆ 351.35 N/A ~2.3 (COOH) 2.1
4-[[2-[3-(4-bromophenyl)-5-methyl-7-oxofuro[3,2-g]chromen-6-yl]acetyl]amino]butanoic acid C₂₄H₂₀BrNO₆ 514.33 N/A ~3.0 (COOH) 3.5

Analysis :

  • The methoxycarbonyl derivative has a lower molecular weight and logP compared to brominated or nitro-substituted analogues, suggesting better bioavailability .
  • The pKa of the carboxylic acid group remains consistent (~2.3–3.0) across analogues, enabling similar ionization behavior in physiological conditions.

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